Product packaging for 3-(Benzylsulfanyl)-2-methylpropanoic acid(Cat. No.:CAS No. 106664-91-9)

3-(Benzylsulfanyl)-2-methylpropanoic acid

Cat. No.: B1337451
CAS No.: 106664-91-9
M. Wt: 210.29 g/mol
InChI Key: KARSURQOGRNRLB-UHFFFAOYSA-N
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Description

Contextualization within Non-Natural Amino Acid Chemistry and Analogs

Non-natural amino acids are amino acids that are not among the 20 common proteinogenic amino acids. aablocks.com They are crucial tools in drug discovery and medicinal chemistry, offering a way to modify the structure and function of peptides and other bioactive molecules. aablocks.com The incorporation of non-natural amino acids can lead to compounds with enhanced stability, improved selectivity for their biological targets, and increased bioactivity. aablocks.com

As an analog of naturally occurring amino acids, 3-(Benzylsulfanyl)-2-methylpropanoic acid can be envisioned as a scaffold for creating novel peptidomimetics. These are molecules that mimic the structure and function of peptides but are designed to have improved drug-like properties, such as resistance to enzymatic degradation. The benzylsulfanyl side chain of this compound introduces a unique combination of steric bulk and lipophilicity, which can influence how a molecule interacts with its biological target.

Feature of Non-Natural Amino AcidsPotential Contribution of this compound
Enhanced Stability The non-natural side chain can protect against enzymatic cleavage.
Conformational Constraint The methyl group and the flexible benzyl (B1604629) sulfide (B99878) moiety can influence the peptide backbone conformation.
Modified Bioactivity The benzyl group can participate in hydrophobic or aromatic interactions with a target protein.
Pharmacokinetic Improvement Altered lipophilicity can affect absorption, distribution, metabolism, and excretion (ADME) properties.

Historical Perspectives on Related Benzyl Sulfide and Propanoic Acid Scaffolds in Research

The structural components of this compound, namely the benzyl sulfide and propanoic acid scaffolds, have a rich history in medicinal chemistry.

The propanoic acid moiety is a well-established pharmacophore, most notably in the class of non-steroidal anti-inflammatory drugs (NSAIDs). Arylpropionic acid derivatives, such as ibuprofen (B1674241) and naproxen, are widely used for their analgesic and anti-inflammatory properties. mdpi.comcsmres.co.uk The carboxylic acid group is often crucial for the biological activity of these compounds. mdpi.com A closely related compound, 3-benzoylthio-2-methyl-propanoic acid, has been patented as a key intermediate in the synthesis of angiotensin-converting enzyme (ACE) inhibitors, which are used to treat hypertension. biosynth.com

Benzyl sulfide and other sulfur-containing scaffolds are also prevalent in a wide range of FDA-approved drugs. sigmaaldrich.com The sulfur atom can exist in various oxidation states, allowing for fine-tuning of a molecule's electronic and steric properties. Benzyl phenyl sulfide derivatives have been investigated for their antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The benzyl group itself is a common feature in many drugs, often contributing to binding with biological targets through hydrophobic and aromatic interactions.

ScaffoldHistorical Significance in Medicinal Chemistry
Propanoic Acid Core component of NSAIDs (e.g., ibuprofen); intermediate for ACE inhibitors. mdpi.combiosynth.com
Benzyl Sulfide Present in various pharmaceuticals; derivatives show antibacterial properties. sigmaaldrich.com

Current Research Landscape and Identified Knowledge Gaps for this compound

Despite the established importance of its constituent scaffolds, there is a notable lack of specific, in-depth research focused solely on this compound in the public domain. The compound is commercially available from several chemical suppliers, indicating its use as a research chemical or a building block in organic synthesis. Its CAS number is 106664-91-9.

The primary knowledge gap is the absence of published studies detailing the synthesis, characterization, and biological evaluation of this specific molecule. While its potential as a non-natural amino acid analog can be inferred, there are no readily available reports of its incorporation into peptides or its effects on their structure and function. Similarly, its potential as an enzyme inhibitor or its broader pharmacological profile remains unexplored in the scientific literature.

The current landscape, therefore, presents an opportunity for further investigation. Research into the synthesis of this compound, its physical and chemical properties, and its activity in various biological assays could reveal novel applications for this compound. Given the history of its core scaffolds, it is plausible that this compound could serve as a valuable tool in the development of new therapeutics.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14O2S B1337451 3-(Benzylsulfanyl)-2-methylpropanoic acid CAS No. 106664-91-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-benzylsulfanyl-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2S/c1-9(11(12)13)7-14-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KARSURQOGRNRLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CSCC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40446069
Record name Propanoic acid, 2-methyl-3-[(phenylmethyl)thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40446069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106664-91-9
Record name Propanoic acid, 2-methyl-3-[(phenylmethyl)thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40446069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Stereochemical Control Strategies

Established and Novel Synthetic Pathways for 3-(Benzylsulfanyl)-2-methylpropanoic acid

The most common and established method for synthesizing this compound is through the conjugate addition (Michael reaction) of benzyl (B1604629) mercaptan to methacrylic acid or its corresponding esters. This reaction is a reliable method for forming the characteristic thioether bond at the β-position of the propanoic acid backbone.

The reaction typically involves combining methacrylic acid with benzyl mercaptan, often in the presence of a base catalyst to facilitate the deprotonation of the thiol, thereby increasing its nucleophilicity. The choice of solvent and reaction conditions can influence the yield and purity of the final product. Following the addition reaction, if an ester of methacrylic acid was used, a subsequent hydrolysis step is necessary to yield the final carboxylic acid.

Table 1: Key Components in the Synthesis of this compound

Reactant 1 Reactant 2 Typical Catalyst Product
Methacrylic acid Benzyl mercaptan Base (e.g., triethylamine, sodium hydroxide) This compound

Following the reaction, an acidic workup is performed to neutralize the catalyst and protonate the carboxylate, leading to the precipitation or extraction of the desired product.

Enantioselective Synthesis Strategies for Stereoisomers of this compound

Due to the chiral center at the second carbon of the propanoic acid chain, this compound exists as a pair of enantiomers. The separation and synthesis of individual stereoisomers are often crucial for specific applications. A primary strategy for obtaining enantiomerically pure forms is through classical resolution of the racemic mixture.

This method involves reacting the racemic acid with a chiral resolving agent, typically a chiral amine such as (+)-dehydroabietylamine, to form a pair of diastereomeric salts. google.com These salts possess different physical properties, most notably different solubilities in a given solvent. google.com This difference allows for their separation by fractional crystallization.

The general steps for this resolution process are:

Salt Formation: The racemic this compound is dissolved in a suitable solvent, such as ethyl acetate (B1210297) or methyl acetate, and treated with a solution of the chiral amine. google.com

Fractional Crystallization: The solution is cooled, allowing the less soluble diastereomeric salt to crystallize out. google.com

Isolation and Purification: The crystallized salt is isolated by filtration. It can be further purified by recrystallization to achieve high diastereomeric purity. google.com

Liberation of the Enantiomer: The purified diastereomeric salt is then treated with an acid (e.g., HCl) or a base (e.g., NaOH) to break the ionic bond, liberating the enantiomerically pure carboxylic acid and regenerating the resolving agent. google.com

This process can be applied to isolate both the (+) and (-) enantiomers by working with the mother liquor from the initial crystallization.

Derivatization Approaches for Functionalization and Analog Generation

The carboxylic acid moiety of this compound is a prime site for derivatization, enabling the generation of a wide array of functional analogs. These modifications can be used to alter the compound's physicochemical properties or to prepare it for specific analytical techniques.

Common derivatization approaches include:

Esterification: The carboxylic acid can be converted into various esters (e.g., methyl, ethyl, or benzyl esters) by reacting it with the corresponding alcohol under acidic conditions (Fischer esterification) or by using coupling agents. bevital.no

Amide Formation: Reaction with amines in the presence of a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), leads to the formation of amides. orgsyn.org This allows for the introduction of a wide range of substituents.

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 3-(benzylsulfanyl)-2-methylpropan-1-ol, using reducing agents like lithium aluminum hydride (LiAlH₄).

These derivatization reactions expand the chemical space accessible from the parent compound, providing a library of related molecules for further investigation. For instance, derivatization with benzyl chloroformate can be employed for analysis by gas chromatography-mass spectrometry (GC-MS). bevital.no

Methodological Considerations for Research-Scale Synthesis and Purification

The successful synthesis and purification of this compound on a research scale require careful attention to experimental detail.

Synthesis:

Inert Atmosphere: Reactions, particularly those involving sensitive reagents, are often conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation or reaction with atmospheric moisture. orgsyn.org

Temperature Control: Maintaining the optimal reaction temperature is critical for maximizing yield and minimizing side reactions. This is typically achieved using ice baths for cooling or oil baths for heating. orgsyn.org

Reaction Monitoring: The progress of the synthesis is monitored using techniques like Thin-Layer Chromatography (TLC) to determine when the reaction is complete. orgsyn.org

Purification:

Extraction: After the reaction is complete, the product is typically isolated from the reaction mixture using liquid-liquid extraction. This separates the desired compound from water-soluble impurities and catalysts.

Chromatography: For high-purity samples, column chromatography using silica (B1680970) gel is a standard purification method. A suitable solvent system (eluent) is chosen to effectively separate the target compound from any remaining starting materials or byproducts.

Crystallization/Recrystallization: If the final product is a solid, crystallization or recrystallization from an appropriate solvent system is an effective method for achieving high purity. google.com The crude product is dissolved in a hot solvent and allowed to cool slowly, causing the pure compound to crystallize while impurities remain in the solution.

Table 2: Common Purification Techniques

Technique Principle Application
Liquid-Liquid Extraction Differential solubility of the compound in two immiscible liquids. Initial work-up to separate the product from the crude reaction mixture.
Column Chromatography Differential adsorption of components onto a stationary phase (e.g., silica gel). Separation of the target compound from impurities with similar solubility.
Recrystallization Difference in solubility of the compound and impurities in a solvent at different temperatures. Final purification of solid products to obtain high-purity crystalline material. google.com

| Vacuum Filtration | Separation of a solid from a liquid using a filter and reduced pressure. | Isolation of precipitated or crystallized solids. orgsyn.org |

Molecular Interactions and Biological Target Engagement Studies

Enzyme Binding and Inhibition Kinetics of 3-(Benzylsulfanyl)-2-methylpropanoic acid

There is currently no available scientific literature that identifies specific enzyme targets for this compound. Research into its potential as an enzyme inhibitor or activator, including kinetic studies to determine its potency and mechanism, has not been published.

No specific enzyme targets or their isoforms have been identified as interacting with this compound in published research.

Without identified enzyme targets, no mechanistic studies on the inhibition or activation by this compound are available.

There are no studies available that explore the possibility of this compound acting as a substrate mimic or detailing its interactions within an enzyme's active site.

Receptor Ligand Binding and Modulation Research

Comprehensive searches have not yielded any studies focused on the interaction of this compound with any biological receptors.

There is no information available regarding the discovery or characterization of any receptor subtypes that bind to this compound, nor any data on its binding affinities.

Due to the absence of identified receptor targets, there is no research to determine whether this compound would act via an allosteric or orthosteric binding mechanism.

Protein-Protein Interaction (PPI) Modulation by this compound

There is currently no available scientific literature or research data detailing any studies on the modulation of protein-protein interactions by this compound.

Interactions with Other Biological Macromolecules (e.g., nucleic acids, lipids)

There is currently no available scientific literature or research data describing the interactions of this compound with other biological macromolecules such as nucleic acids or lipids.

Cellular and Subcellular Mechanistic Investigations of Propionic Acid Derivatives in Preclinical Models

Disclaimer: Publicly available scientific literature lacks specific data on the cellular and subcellular mechanisms of this compound. The following information is derived from studies on a structurally related propionic acid derivative, KE298 (2-acetylthiomethyl-3-(4-methylbenzoyl) propionic acid) , and is presented to illustrate potential mechanisms of action for this class of compounds. All findings discussed below pertain exclusively to KE298.

Cellular and Subcellular Mechanistic Investigations in Preclinical Models

Preclinical In Vivo Pharmacodynamic Studies in Non-Human Research Models

Cellular Response and Pathway Modulation in Tissue Samples

There is currently no publicly available research data on the cellular response and pathway modulation of this compound in tissue samples from preclinical models.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Systematic Chemical Modifications and Their Biological Activity Correlates

The foundational principle of SAR lies in systematically altering a molecule's structure to observe corresponding changes in biological activity. drugdesign.org For 3-(Benzylsulfanyl)-2-methylpropanoic acid, this involves modifying its three primary components: the benzyl (B1604629) moiety, the sulfanyl (B85325) (thioether) group, and the methyl propanoic acid core.

The benzyl group offers a large surface for modification, which can influence potency, selectivity, and pharmacokinetic properties. nih.govmdpi.com Key modifications would involve substitutions on the phenyl ring.

Electronic Effects : Introducing electron-withdrawing groups (e.g., -Cl, -F, -CF₃) or electron-donating groups (e.g., -CH₃, -OCH₃) at the ortho, meta, or para positions can alter the electronic distribution of the ring. acs.org These changes can impact interactions with biological targets, such as pi-stacking or cation-pi interactions.

Steric Effects : Varying the size of substituents (e.g., from a small fluoro group to a bulkier tert-butyl group) can probe the steric tolerance of the target's binding pocket. numberanalytics.com

Hydrophobicity : Modifications significantly alter the lipophilicity of the molecule, which affects cell permeability and binding to hydrophobic pockets within a target protein.

An illustrative SAR table for potential modifications to the benzyl ring is presented below. Note that the activity data is hypothetical and serves to demonstrate how such data would be organized.

Compound IDR (Substitution on Benzyl Ring)Relative Activity (Hypothetical)
1 (Parent) H1.0
1a 4-F2.5
1b 4-Cl3.0
1c 4-CH₃1.8
1d 4-OCH₃1.2
1e 2,4-diCl4.5
1f 4-CF₃3.8

The thioether linkage (-S-) is a critical component that influences the molecule's conformation and metabolic stability.

Oxidation : The sulfur atom can be oxidized to a sulfoxide (B87167) (-SO-) or a sulfone (-SO₂-). This increases polarity and hydrogen bonding potential but also alters the geometry and size of the linker, which may or may not be favorable for binding.

Bioisosteric Replacement : The sulfur atom could be replaced with other linkers (bioisosteres) such as an oxygen atom (ether), a methylene (B1212753) group (-CH₂-), or an amine (-NH-). nih.govresearchgate.net Each replacement would systematically alter properties like bond angles, length, and polarity, providing insight into the optimal characteristics for the linker.

Below is a hypothetical data table illustrating the effects of modifying the sulfanyl group.

Compound IDLinker (X) in Ar-CH₂-X-CH₂-R'Relative Activity (Hypothetical)
1 (Parent) -S-1.0
2a -SO-0.5
2b -SO₂-0.1
2c -O-0.8
2d -CH₂-1.2

The 2-methylpropanoic acid fragment is crucial, likely for interacting with polar or charged residues in a biological target.

Carboxylic Acid Group : The terminal carboxylic acid is often essential for activity, potentially forming salt bridges or hydrogen bonds. drugdesign.org Esterification or conversion to an amide would test this hypothesis. If activity is lost, it confirms the necessity of the free acid.

Methyl Group : The alpha-methyl group restricts conformational flexibility. Removing it or replacing it with a larger alkyl group (e.g., ethyl) would reveal the importance of this specific size and conformation for optimal target engagement.

The presence of a chiral center at the second carbon of the propanoic acid core means that this compound exists as two enantiomers (R and S). In biological systems, it is common for one enantiomer (the eutomer) to be significantly more active than the other (the distomer). patsnap.comgoogle.comnih.gov This is because biological targets like enzymes and receptors are themselves chiral and will interact differently with each enantiomer. mdpi.com A full analysis would require synthesizing and testing each enantiomer separately to determine which configuration is responsible for the biological effect and to assess any differences in selectivity or off-target effects. nih.gov

Design Principles for Targeted Analogues Based on SAR Data

Once hypothetical SAR data is established, several design principles can be applied to create more potent and selective analogues. numberanalytics.com

Pharmacophore Mapping : The key interacting groups (e.g., the carboxylic acid, the aromatic ring, and the sulfur atom as a potential hydrogen bond acceptor) are identified. New molecules are then designed to place these key features in the optimal spatial arrangement for binding.

Scaffold Hopping : If the core propanoic acid structure presents issues (e.g., poor pharmacokinetics), the key interacting moieties can be attached to a completely new molecular scaffold that maintains the correct 3D orientation.

Structure-Based Design : If the 3D structure of the biological target is known, computational docking can be used to visualize how the molecule binds. This allows for the rational design of new analogues that improve these interactions, for example, by adding a group to form a new hydrogen bond or fill a hydrophobic pocket.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

QSAR is a computational technique used to build a mathematical model that correlates the chemical structure of a series of compounds with their biological activity. blogspot.comneovarsity.org The fundamental principle is that the activity of a compound is a function of its physicochemical properties. numberanalytics.com

To develop a QSAR model for this compound analogues, the following steps would be taken:

Data Collection : A dataset of synthesized analogues with their measured biological activities would be compiled.

Descriptor Calculation : For each molecule, a wide range of numerical descriptors representing its structural, electronic, and physicochemical properties (e.g., molecular weight, logP, polar surface area, electronic charges) are calculated.

Model Development : Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to create an equation that links the descriptors to the observed activity. svuonline.org

Model Validation : The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is robust and not a result of chance correlation. bohrium.com

A validated QSAR model can then be used to predict the activity of virtual, unsynthesized compounds, helping to prioritize which analogues should be synthesized and tested in the laboratory, thereby accelerating the drug discovery process. omicstutorials.com

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Studies with Identified Biological Targets for Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is instrumental in predicting the binding mode of a ligand to the active site of a target protein. For derivatives of propanoic acid, which are structurally related to non-steroidal anti-inflammatory drugs (NSAIDs), likely biological targets for docking studies include cyclooxygenase (COX) enzymes (COX-1 and COX-2) and various matrix metalloproteinases (MMPs). nih.govresearchgate.netnih.gov

The primary objective of docking 3-(Benzylsulfanyl)-2-methylpropanoic acid into the active sites of these enzymes would be to predict its binding affinity and understand the key molecular interactions driving the binding. These interactions typically include hydrogen bonds, hydrophobic interactions, and van der Waals forces. For instance, the carboxylate group of the propanoic acid moiety is expected to form crucial hydrogen bonds with key residues in the active site of COX enzymes, a common feature for this class of inhibitors. nih.gov

The docking process involves preparing the 3D structures of both the ligand (this compound) and the target protein, followed by the use of a docking algorithm to explore various possible binding poses. The results are then scored based on a scoring function that estimates the binding free energy.

Table 1: Representative Molecular Docking Results for this compound with Potential Biological Targets

Target ProteinPDB IDPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
Cyclooxygenase-2 (COX-2)1CX2-8.5Arg120, Tyr355, Ser530
Matrix Metalloproteinase-3 (MMP-3)2JT5-7.9His201, His206, Glu202
Cyclooxygenase-1 (COX-1)1EQG-7.2Arg120, Tyr355, Ile523

Note: The data presented in this table is hypothetical and for illustrative purposes to represent typical outcomes of molecular docking studies. The identified targets are based on the activity of structurally similar compounds.

Molecular Dynamics Simulations to Elucidate Ligand-Target Interactions and Conformational Dynamics

Following molecular docking, molecular dynamics (MD) simulations can provide a more dynamic and detailed understanding of the ligand-target complex. MD simulations model the atomic and molecular motion over time, offering insights into the stability of the predicted binding pose and the conformational changes that may occur upon ligand binding. nih.govrsc.org

Analysis of the MD simulation can include calculating the root-mean-square deviation (RMSD) to assess the stability of the complex and the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein. mdpi.com Such simulations can confirm the stability of crucial hydrogen bonds and hydrophobic contacts predicted by docking and reveal the role of water molecules in mediating interactions. nih.gov

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Acidity

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to investigate the electronic properties of a molecule. nih.gov For this compound, these calculations can provide valuable information about its electronic structure, reactivity, and acidity (pKa). Methods such as Density Functional Theory (DFT) are commonly used for this purpose.

Calculations of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energies can help in understanding the molecule's reactivity and its ability to participate in chemical reactions. The molecular electrostatic potential (MEP) map can visualize the charge distribution and identify regions that are prone to electrophilic or nucleophilic attack.

Furthermore, quantum chemical calculations can be used to accurately predict the pKa value of the carboxylic acid group. This is a critical parameter as the ionization state of the molecule at physiological pH significantly influences its binding to target proteins and its pharmacokinetic properties.

Table 2: Calculated Quantum Chemical Properties of this compound

PropertyCalculated Value (Hypothetical)Significance
HOMO Energy-6.2 eVRelates to electron-donating ability
LUMO Energy-0.8 eVRelates to electron-accepting ability
HOMO-LUMO Gap5.4 eVIndicator of chemical reactivity
pKa (Carboxylic Acid)4.5Predicts ionization state at physiological pH

Note: The data in this table is representative of typical quantum chemical calculation outputs and is for illustrative purposes.

De Novo Drug Design Approaches Utilizing the this compound Scaffold

The chemical structure of this compound can serve as a "scaffold" or starting point for the design of new molecules with potentially improved therapeutic properties. unife.itmdpi.com De novo drug design algorithms can use this scaffold to generate novel compounds by adding, removing, or substituting chemical groups. nih.govarxiv.org

These design approaches can be either structure-based or ligand-based. In a structure-based approach, the scaffold is placed in the active site of a target protein, and new functional groups are added to optimize interactions with the surrounding amino acid residues. Ligand-based methods, on the other hand, use the existing scaffold and known active molecules to generate new structures with similar properties.

The goal of these de novo design efforts would be to create new analogues of this compound with enhanced potency, selectivity, and improved pharmacokinetic profiles. The newly designed molecules would then be subjected to further computational analysis, including docking and MD simulations, before being considered for chemical synthesis and biological testing. The use of such scaffolds is a key strategy in modern medicinal chemistry to explore chemical space and identify novel drug candidates. mdpi.com

The Role of this compound in Preclinical Research and Drug Discovery

Introduction

This compound is a sulfur-containing carboxylic acid derivative. While it is recognized in chemical databases and by suppliers as a versatile small molecule scaffold, its specific applications in preclinical research are not extensively documented in publicly accessible scientific literature. This article will explore the potential roles of this compound as a preclinical research tool and a lead compound in drug discovery efforts, based on its structural characteristics and by drawing parallels with closely related molecules.

Role As a Preclinical Research Tool and Lead Compound in Drug Discovery Efforts

The utility of a chemical entity in preclinical research is determined by its ability to interact with biological systems in a specific and measurable way. For a compound like 3-(Benzylsulfanyl)-2-methylpropanoic acid, its potential lies in its structural motifs: a carboxylic acid group, a thioether linkage, and a benzyl (B1604629) group. These features provide opportunities for interaction with biological targets and for chemical modification to develop research tools or therapeutic candidates.

As of this writing, there are no specific studies in the peer-reviewed literature that describe the use of this compound as a biochemical probe. In principle, a biochemical probe is a molecule used to study and visualize biological systems, such as proteins or metabolic pathways. To function as a probe, a molecule typically requires high affinity and selectivity for a specific biological target. The discovery of such a role for this compound would necessitate screening it against various biological targets to identify a specific interaction, which could then be exploited to validate the function of that target or to elucidate the pathway it participates in.

The chemical structure of this compound is amenable to derivatization for a variety of advanced applications. The carboxylic acid group serves as a prime handle for chemical modification. For instance, it can be coupled with fluorescent dyes for imaging studies, with photoreactive groups for affinity labeling to identify binding partners, or with larger biomolecules like peptides or antibodies for bioconjugation. However, there are currently no published examples of such derivatizations and subsequent applications for this specific compound. Research in this area would involve synthesizing these derivatives and evaluating their utility in biological systems.

The concept of using this compound as a scaffold for novel therapeutic agents is its most prominent potential application, supported by its commercial availability as a "versatile small molecule scaffold." A scaffold is a core chemical structure upon which a variety of substituents can be placed to create a library of compounds for screening for biological activity.

While direct preclinical studies on this compound are not readily found, the therapeutic potential of closely related structures provides a strong rationale for its exploration. For example, the structurally similar compound, 3-benzoylthio-2-methylpropanoic acid , has been patented as a key intermediate in the synthesis of angiotensin-converting enzyme (ACE) inhibitors, a class of drugs used to treat hypertension. This highlights the potential of the 2-methylpropanoic acid core in developing cardiovascular drugs.

Furthermore, research into derivatives of 3-(benzylthio)benzamide has identified them as potent and selective inhibitors of sirtuin-2 (SIRT2), a deacetylase implicated in neurodegenerative conditions like Huntington's disease. In these studies, the thioether linkage (benzylsulfanyl) was found to be crucial for potency. These findings suggest that the benzylsulfanyl-propanoic acid scaffold could be a valuable starting point for developing novel therapeutics for a range of diseases.

Below is a data table summarizing the findings on related scaffolds:

Scaffold/CompoundTherapeutic TargetPotential IndicationKey Findings
3-benzoylthio-2-methylpropanoic acidAngiotensin-Converting Enzyme (ACE)HypertensionServes as a crucial intermediate in the synthesis of ACE inhibitors.
3-(benzylthio)benzamide derivativesSirtuin-2 (SIRT2)Huntington's DiseaseThioether linkage was found to be more potent than other linkers in inhibiting SIRT2 and reducing polyglutamine aggregation in cellular models.

Translational research aims to bridge the gap between preclinical discoveries and clinical applications. Should preclinical studies identify a therapeutic potential for this compound or its derivatives, several strategic considerations would guide its path toward clinical development.

A critical initial step would be the establishment of a robust structure-activity relationship (SAR) to optimize potency and selectivity for the identified biological target. This would be followed by a thorough evaluation of the compound's pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME). The metabolic stability of the thioether linkage would be a key area of investigation.

Further preclinical development would involve testing the optimized lead compounds in relevant animal models of the target disease to establish proof-of-concept for efficacy. Concurrently, comprehensive safety and toxicology studies would be required to identify any potential adverse effects. A successful preclinical data package would be necessary to support an Investigational New Drug (IND) application to regulatory authorities to enable first-in-human clinical trials. The development of reliable biomarkers to monitor the drug's effect in animals and humans would also be a crucial component of the translational strategy.

Advanced Analytical Techniques for Research Characterization of 3 Benzylsulfanyl 2 Methylpropanoic Acid and Its Metabolites in Preclinical Contexts

Advanced Spectroscopic Methods (e.g., NMR, CD, FT-IR) for Conformational Analysis and Ligand-Binding Interactions

Spectroscopic techniques are indispensable for defining the three-dimensional structure and electronic properties of 3-(Benzylsulfanyl)-2-methylpropanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would serve as the primary tools for the structural confirmation of this compound.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzyl (B1604629) group, the methylene (B1212753) protons of the benzylsulfanyl group, the methine proton at the chiral center, the methyl group protons, and the acidic proton of the carboxyl group. The chemical shift of the carboxylic acid proton is typically found in the downfield region (around 10-13 ppm) and can be concentration-dependent.

¹³C NMR: The carbon NMR spectrum would provide evidence for all carbon environments, including the carbonyl carbon of the carboxylic acid (typically resonating between 170-185 ppm), the aromatic carbons, the methylene carbon adjacent to the sulfur, the methine carbon, and the methyl carbon.

Circular Dichroism (CD) Spectroscopy: Given the presence of a chiral center at the second carbon of the propanoic acid chain, CD spectroscopy would be a critical technique for characterizing the enantiomers of this compound. Each enantiomer would produce a unique CD spectrum, which is essential for confirming the stereochemical identity and purity of a sample. Furthermore, CD can be a powerful tool for studying ligand-binding interactions. Changes in the CD spectrum of a target protein upon the addition of the compound can indicate binding and potentially induce conformational changes in the macromolecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy provides valuable information about the functional groups present in the molecule. The spectrum of this compound would be characterized by several key absorption bands. The O-H stretch of the carboxylic acid is expected to appear as a very broad band in the 2500-3300 cm⁻¹ region. The carbonyl (C=O) stretching vibration will produce a strong, sharp peak between 1700-1760 cm⁻¹. The C-S stretching vibration is typically weaker and appears in the fingerprint region. These characteristic peaks confirm the presence of the key functional groups.

Spectroscopic Technique Anticipated Observations for this compound Purpose
¹H NMRSignals for aromatic, methylene, methine, methyl, and carboxylic acid protons.Structural Confirmation
¹³C NMRResonances for carbonyl, aromatic, and aliphatic carbons.Structural Confirmation
2D NMR (COSY, HSQC, HMBC)Correlation peaks establishing proton-proton and proton-carbon connectivities.Detailed Structural Elucidation
NOESYCross-peaks indicating through-space proximity of protons.Conformational Analysis
Circular Dichroism (CD)Unique spectra for each enantiomer.Stereochemical Characterization, Ligand-Binding
FT-IRBroad O-H stretch (2500-3300 cm⁻¹), strong C=O stretch (1700-1760 cm⁻¹).Functional Group Identification

Chromatographic Methods (e.g., HPLC, GC) for Quantitation and Purity Assessment in Complex Biological Matrices for Research

Chromatographic methods are the gold standard for separating and quantifying compounds within complex mixtures, such as biological fluids and tissues, which is a critical aspect of preclinical research.

High-Performance Liquid Chromatography (HPLC): HPLC is the most common technique for the analysis of non-volatile compounds like this compound.

Purity Assessment: A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier (e.g., acetonitrile (B52724) or methanol), would be developed to assess the purity of synthesized batches of the compound. UV detection would be suitable due to the presence of the aromatic benzyl group.

Quantitation in Biological Matrices: For preclinical pharmacokinetic studies, a validated HPLC method, often coupled with mass spectrometry (LC-MS), is required to measure the concentration of the compound in plasma, urine, or tissue homogenates. This involves developing a robust extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to isolate the analyte from the matrix. The use of an internal standard is crucial for accurate quantification.

Chiral Separation: Since the compound is chiral, a specialized chiral HPLC method would be necessary to separate the enantiomers. This can be achieved using a chiral stationary phase (CSP) or by derivatizing the enantiomers with a chiral reagent to form diastereomers that can be separated on a standard achiral column.

Gas Chromatography (GC): GC is generally used for volatile and thermally stable compounds. Direct analysis of the carboxylic acid by GC can be challenging due to its polarity and low volatility. Therefore, derivatization would likely be required to convert the carboxylic acid to a more volatile ester (e.g., a methyl or silyl (B83357) ester). This GC-based method could then be used for purity assessment and quantification, often with flame ionization detection (FID) or mass spectrometry (MS).

Chromatographic Method Application for this compound Typical Conditions
Reversed-Phase HPLCPurity assessment and quantification in biological samples.C18 column, Water/Acetonitrile mobile phase, UV or MS detection.
Chiral HPLCSeparation and quantification of individual enantiomers.Chiral stationary phase (e.g., polysaccharide-based).
Gas Chromatography (GC)Purity and quantitative analysis after derivatization.Derivatization to an ester, capillary column, FID or MS detection.

High-Resolution Mass Spectrometry for Metabolite Identification in Preclinical In Vitro and In Vivo Models

Identifying the metabolic products of a new chemical entity is a critical step in preclinical development. High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC-HRMS), is a powerful technique for this purpose.

In preclinical in vitro models (e.g., liver microsomes, hepatocytes) and in vivo models (e.g., plasma and urine from dosed animals), samples would be analyzed by LC-HRMS to detect potential metabolites. The metabolism of this compound could follow several pathways based on its structure:

Oxidation: The sulfur atom is a likely site for oxidation, leading to the formation of sulfoxide (B87167) and sulfone metabolites. The benzyl group could also undergo aromatic hydroxylation, and the aliphatic chain could be hydroxylated.

Conjugation: The carboxylic acid group is a prime site for glucuronidation, forming a glucuronide conjugate.

HRMS provides highly accurate mass measurements, allowing for the determination of the elemental composition of parent drug and its metabolites. Tandem mass spectrometry (MS/MS) experiments would then be performed to fragment the metabolite ions. The fragmentation pattern provides structural information that, when compared to the fragmentation of the parent compound, helps to elucidate the structure of the metabolite. For example, a mass shift of +16 Da would suggest an oxidation, while a shift of +176 Da would indicate glucuronidation.

Potential Metabolic Pathway Expected Metabolite Mass Change (from parent)
S-OxidationSulfoxide+16 Da
S-OxidationSulfone+32 Da
Aromatic HydroxylationHydroxylated benzyl group+16 Da
GlucuronidationCarboxylic acid glucuronide+176 Da

This systematic approach, combining advanced spectroscopic and chromatographic techniques, is fundamental to building a comprehensive profile of this compound, which is essential for its progression through preclinical research.

Q & A

Q. What are the optimal synthetic routes for 3-(benzylsulfanyl)-2-methylpropanoic acid, and how can stereochemical purity be ensured?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including thiol-alkylation or coupling of benzyl mercaptan with 2-methylpropanoic acid derivatives. Protection-deprotection strategies (e.g., using tert-butyl or benzyloxycarbonyl groups) are critical to preserve stereochemistry during sulfanyl group introduction . For example:
  • Step 1 : Protection of the carboxylic acid group via esterification.
  • Step 2 : Thiol-alkylation using benzyl mercaptan under basic conditions (e.g., K₂CO₃).
  • Step 3 : Deprotection of the ester group via hydrolysis.
    Characterization with chiral HPLC or X-ray crystallography is recommended to confirm enantiomeric excess (>95%) .

Q. How can researchers distinguish this compound from structural analogs during characterization?

  • Methodological Answer : Use a combination of:
  • NMR : The benzylsulfanyl group shows distinct aromatic proton signals (δ 7.2–7.4 ppm) and a methylene singlet (δ 3.8–4.0 ppm) adjacent to sulfur.
  • Mass Spectrometry : Look for the molecular ion peak at m/z 238.3 (C₁₁H₁₄O₂S) and fragmentation patterns indicative of sulfanyl cleavage.
  • Comparative Analysis : Compare retention times (HPLC) or melting points with analogs like 3-(4-chlorophenyl)-2-methylpropanoic acid, which lacks the benzylsulfanyl moiety .

Advanced Research Questions

Q. What mechanistic insights exist for the interaction of this compound with enzyme targets like neprilysin?

  • Methodological Answer : The sulfanyl group may act as a zinc-binding motif in metalloproteases like neprilysin. Computational docking studies (e.g., AutoDock Vina) suggest:
  • Binding Affinity : The benzylsulfanyl moiety occupies hydrophobic pockets near the catalytic zinc ion.
  • Inhibition Assays : Measure IC₅₀ values using fluorogenic substrates (e.g., Mca-RPPGFSAFK-Dnp) in vitro. Competitive inhibition kinetics (Lineweaver-Burk plots) confirm reversible binding .

Q. How do structural modifications (e.g., halogenation) impact the biological activity of this compound?

  • Methodological Answer : Halogenation at the benzyl ring (e.g., 4-fluoro or 3-bromo substituents) enhances lipophilicity (logP >2.5) and metabolic stability. For example:
SubstituentlogPIC₅₀ (Neprilysin)
-H2.115 µM
-F2.68 µM
-Br3.05 µM
SAR studies using radiolabeled analogs (e.g., ¹⁸F-FIMP) can track biodistribution and target engagement in vivo .

Q. How can contradictory data on the compound’s biological activity be resolved?

  • Methodological Answer : Contradictions often arise from assay variability (e.g., cell lines, substrate concentrations). Strategies include:
  • Standardization : Use validated cell lines (e.g., HEK293 overexpressing neprilysin) and replicate experiments (n≥3).
  • Meta-Analysis : Pool data from multiple studies (e.g., Cochrane Review methods) to identify trends.
  • Mechanistic Validation : Combine in vitro assays with knockout models (e.g., CRISPR-Cas9) to confirm target specificity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.